molecular formula C10H8N2O3 B11898714 4-Methyl-3-nitroquinolin-2(1H)-one

4-Methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B11898714
M. Wt: 204.18 g/mol
InChI Key: SQWBQCFHVHKLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a methyl group at the 4-position, a nitro group at the 3-position, and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 4-methylquinoline to introduce the nitro group at the 3-position, followed by oxidation to form the keto group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-methyl-3-nitroquinoline-2-carboxylic acid.

    Reduction: Formation of 4-methyl-3-aminoquinolin-2(1H)-one.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: 4-Methyl-3-nitroquinolin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry: The compound can be used in the production of dyes, pigments, and other materials. Its unique structural features make it suitable for applications in materials science, including the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

    4-Methylquinoline: Lacks the nitro and keto groups, making it less reactive in certain chemical reactions.

    3-Nitroquinoline: Lacks the methyl group, which may affect its physical and chemical properties.

    2(1H)-Quinolinone: Lacks both the methyl and nitro groups, resulting in different reactivity and applications.

Uniqueness: 4-Methyl-3-nitroquinolin-2(1H)-one is unique due to the presence of all three functional groups (methyl, nitro, and keto) on the quinoline ring

Biological Activity

4-Methyl-3-nitroquinolin-2(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8N2O3
  • Molecular Weight : 204.18 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : It has shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells.
  • Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities.

Anticancer Activity

A study highlighted the cytotoxic effects of this compound on human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. The compound demonstrated significant toxicity, suggesting its potential as a chemotherapeutic agent.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
Caco-215
HCT-11612
MCF-720

Antimicrobial Activity

The compound has also been screened for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacterial strains, as well as certain fungi.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed to exert its effects through:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects.

Case Studies

A recent study examined the effects of this compound in vivo using mouse models. The results indicated a reduction in tumor size and improved survival rates, supporting its potential as an anticancer agent.

Case Study Summary

Study TypeFindingsReference
In VivoReduced tumor size in mice; improved survival rates

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-methyl-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C10H8N2O3/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12(14)15/h2-5H,1H3,(H,11,13)

InChI Key

SQWBQCFHVHKLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.